molecular formula C5H12NO5P B8715812 amino-(dimethoxy-phosphoryl)-acetic acid methyl ester

amino-(dimethoxy-phosphoryl)-acetic acid methyl ester

Cat. No.: B8715812
M. Wt: 197.13 g/mol
InChI Key: LMYHMXOWYQNKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

amino-(dimethoxy-phosphoryl)-acetic acid methyl ester is an organic compound with the molecular formula C5H11NO5P. It is a derivative of phosphonic acid and is characterized by the presence of an amino group, a dimethoxyphosphoryl group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

amino-(dimethoxy-phosphoryl)-acetic acid methyl ester can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(dimethoxyphosphoryl)acetate. This reaction is catalyzed by a sub-stoichiometric amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions .

Industrial Production Methods

Industrial production of methyl amino(dimethoxyphosphoryl)acetate typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

amino-(dimethoxy-phosphoryl)-acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted amino compounds. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

amino-(dimethoxy-phosphoryl)-acetic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl amino(dimethoxyphosphoryl)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The specific pathways involved depend on the nature of the target molecules and the reaction environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

amino-(dimethoxy-phosphoryl)-acetic acid methyl ester is unique due to the presence of both an amino group and a dimethoxyphosphoryl group. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C5H12NO5P

Molecular Weight

197.13 g/mol

IUPAC Name

methyl 2-amino-2-dimethoxyphosphorylacetate

InChI

InChI=1S/C5H12NO5P/c1-9-5(7)4(6)12(8,10-2)11-3/h4H,6H2,1-3H3

InChI Key

LMYHMXOWYQNKSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(N)P(=O)(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of rac.-N-(benzyloxycarbonyl)-2-(dimethoxyphosphinyl)glycine methyl ester (3.5 g, 10.56 mmol) and 10% palladium on carbon (0.5 g) in methanol (75 mL) was hydrogenated at 50 psi for 1 h. The solution was filtered through Celite® and the filtrate was concentrated and then dried under high vacuum to furnish rac.-2-(dimethoxy-phosphinyl)glycine methyl ester as an clear oil (2.0 g, 96% yield). The amine prepared in this manner was used per se in subsequent reactions.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.